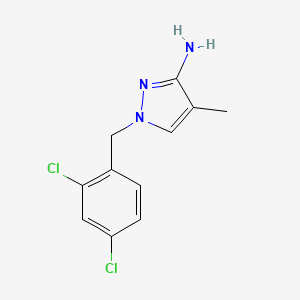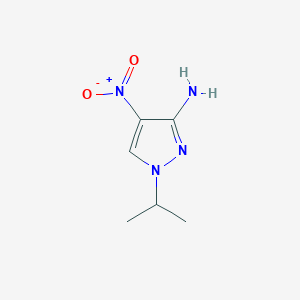 4-bromopyrazolyl ketone](/img/structure/B10905561.png)
5-[(2,4-Dichlorophenoxy)methyl](2-furyl) 4-bromopyrazolyl ketone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4-BROMO-1H-PYRAZOL-1-YL){5-[(2,4-DICHLOROPHENOXY)METHYL]-2-FURYL}METHANONE is a complex organic compound that belongs to the class of heterocyclic compounds It features a pyrazole ring substituted with a bromo group and a furan ring substituted with a dichlorophenoxy methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-BROMO-1H-PYRAZOL-1-YL){5-[(2,4-DICHLOROPHENOXY)METHYL]-2-FURYL}METHANONE typically involves multi-step organic reactions. One common approach starts with the preparation of the pyrazole ring, followed by the introduction of the bromo substituent. The furan ring is then synthesized separately and functionalized with the dichlorophenoxy methyl group. Finally, the two moieties are coupled under specific reaction conditions, such as using a palladium-catalyzed cross-coupling reaction.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for better control over reaction conditions and scaling up the process to meet industrial demands.
Chemical Reactions Analysis
Types of Reactions
(4-BROMO-1H-PYRAZOL-1-YL){5-[(2,4-DICHLOROPHENOXY)METHYL]-2-FURYL}METHANONE can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the existing functional groups.
Substitution: The bromo group on the pyrazole ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or aldehyde, while substitution could introduce a new functional group such as an amine or ether.
Scientific Research Applications
Chemistry
In chemistry, (4-BROMO-1H-PYRAZOL-1-YL){5-[(2,4-DICHLOROPHENOXY)METHYL]-2-FURYL}METHANONE is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound can be used to study the effects of heterocyclic compounds on biological systems. Its structural features make it a candidate for investigating interactions with enzymes and receptors.
Medicine
In medicinal chemistry, (4-BROMO-1H-PYRAZOL-1-YL){5-[(2,4-DICHLOROPHENOXY)METHYL]-2-FURYL}METHANONE is explored for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific diseases.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties, such as improved thermal stability or enhanced electrical conductivity.
Mechanism of Action
The mechanism of action of (4-BROMO-1H-PYRAZOL-1-YL){5-[(2,4-DICHLOROPHENOXY)METHYL]-2-FURYL}METHANONE involves its interaction with molecular targets such as enzymes or receptors. The pyrazole and furan rings can engage in various non-covalent interactions, including hydrogen bonding and π-π stacking, which influence the compound’s biological activity. The bromo and dichlorophenoxy methyl groups can further modulate these interactions, enhancing the compound’s specificity and potency.
Comparison with Similar Compounds
Similar Compounds
4-Bromo-1-methyl-1H-pyrazole: This compound shares the pyrazole ring with a bromo substituent but lacks the furan ring and dichlorophenoxy methyl group.
5-Bromo-1-methyl-1H-pyrazole: Similar to the previous compound but with the bromo group at a different position on the pyrazole ring.
2,4-Dichlorophenoxyacetic acid: This compound contains the dichlorophenoxy group but lacks the pyrazole and furan rings.
Uniqueness
(4-BROMO-1H-PYRAZOL-1-YL){5-[(2,4-DICHLOROPHENOXY)METHYL]-2-FURYL}METHANONE is unique due to its combination of a pyrazole ring with a bromo substituent and a furan ring with a dichlorophenoxy methyl group. This structural complexity allows for a wide range of chemical modifications and applications, distinguishing it from simpler compounds.
Properties
Molecular Formula |
C15H9BrCl2N2O3 |
|---|---|
Molecular Weight |
416.0 g/mol |
IUPAC Name |
(4-bromopyrazol-1-yl)-[5-[(2,4-dichlorophenoxy)methyl]furan-2-yl]methanone |
InChI |
InChI=1S/C15H9BrCl2N2O3/c16-9-6-19-20(7-9)15(21)14-4-2-11(23-14)8-22-13-3-1-10(17)5-12(13)18/h1-7H,8H2 |
InChI Key |
IVOMQISLVUPZEU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1Cl)Cl)OCC2=CC=C(O2)C(=O)N3C=C(C=N3)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![methyl 1-[(1,3-dimethyl-1H-pyrazol-4-yl)sulfonyl]-3,6-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate](/img/structure/B10905481.png)


![5-[(4-bromo-1H-pyrazol-1-yl)methyl]-N'-[4-(dimethylamino)benzylidene]-2-furohydrazide](/img/structure/B10905494.png)

![methyl 3-cyclopropyl-1-(4-fluorophenyl)-6-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate](/img/structure/B10905514.png)
![N'-[(E)-(4-fluorophenyl)methylidene]-2-[(4-iodophenyl)amino]butanehydrazide](/img/structure/B10905522.png)
![4-[2-(4-chloro-1H-pyrazol-1-yl)ethoxy]-3-fluoroaniline](/img/structure/B10905529.png)

![([5-(2-Chlorophenyl)isoxazol-3-YL]methyl)amine](/img/structure/B10905538.png)

![(4Z)-2-(4-iodophenyl)-5-methyl-4-[(4H-1,2,4-triazol-4-ylamino)methylidene]-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B10905565.png)

